2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole
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Overview
Description
2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole is a chemical compound that belongs to the class of thiazole derivatives. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in cell growth, proliferation, and survival. The compound has been extensively studied for its potential application in cancer therapy and other diseases.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. Inhibition of CK2 leads to the activation of the tumor suppressor protein p53, which induces cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cell growth, proliferation, and survival. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole in lab experiments include its potent and selective inhibition of CK2, which makes it a valuable tool for studying the role of CK2 in cell growth, proliferation, and survival. The compound has also been shown to enhance the efficacy of chemotherapy drugs, which makes it a potential candidate for combination therapy.
The limitations of using this compound in lab experiments include its potential toxicity and side effects. The compound has been shown to be toxic to normal cells at high concentrations. It also has the potential to interact with other proteins and enzymes, which may affect its specificity and selectivity.
Future Directions
There are several future directions for the research on 2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole. One direction is to further investigate the mechanism of action of the compound and its interaction with other proteins and enzymes. Another direction is to explore the potential of the compound in combination therapy with other chemotherapy drugs. Additionally, the development of more potent and selective CK2 inhibitors based on the structure of this compound is also an area of future research.
Synthesis Methods
The synthesis of 2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole involves several steps. The starting material is 2-cyclopropylthiazole-4-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(6-methoxypyrimidin-4-yl)piperazine to form the intermediate. The intermediate is then reacted with ammonium thiocyanate to form the final product.
Scientific Research Applications
2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole has been extensively studied for its potential application in cancer therapy. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin.
properties
IUPAC Name |
2-cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6OS/c1-21-12-8-11(15-9-16-12)19-4-6-20(7-5-19)14-18-17-13(22-14)10-2-3-10/h8-10H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMAAJUCHUKEES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=NN=C(S3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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